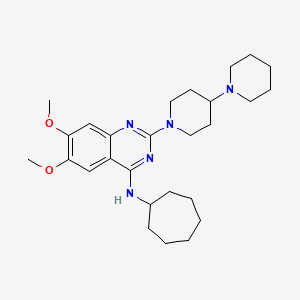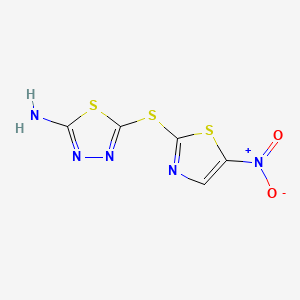![molecular formula C23H24FNO4 B1663776 6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one CAS No. 140841-32-3](/img/structure/B1663776.png)
6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
Fluorescence Applications
6-Methoxy-4-quinolone (6-MOQ) derivatives, such as 6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one, show promising applications in fluorescence. These compounds exhibit strong fluorescence across a wide pH range in aqueous media, making them suitable for biomedical analysis. They are noted for their high stability against light and heat, and they retain their fluorescent properties even under varying pH conditions. This makes them valuable as fluorescent labeling reagents for detecting substances like carboxylic acids in biological systems (Hirano et al., 2004).
Antitumor Activity
Derivatives of 6-MOQ have been explored for their potential as antitumor agents. Certain analogues have shown significant inhibitory activity against various cancer cell lines. For instance, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one demonstrated selective inhibition of cancer cells, with minimal impact on normal biological functions of most enzymes. Its derivative exceeded the activity of standard drugs in certain cancer models, indicating its potential as a promising clinical candidate for cancer treatment (Chou et al., 2010).
Biological Sensing and Imaging
Quinoline derivatives, including 6-MOQ, have been utilized in developing sensors for biological applications. For example, specific quinoline-based compounds have been employed as fluorescent sensors for detecting metal ions like Al3+ and Zn2+ in biological systems. Their ability to form complexes with these ions and produce distinct color changes makes them valuable tools for biological imaging and sensing applications (Hazra et al., 2018).
Pharmaceutical Research
In the context of pharmaceutical research, 6-MOQ derivatives have been explored for their potential as drug candidates. They have been studied for their ability to inhibit key biological processes, such as tubulin polymerization, which is crucial in cancer cell proliferation. These compounds have shown promising antiproliferative activity toward human cancer cells, further indicating their potential in drug development for cancer therapy (Minegishi et al., 2015).
Propiedades
Número CAS |
140841-32-3 |
|---|---|
Nombre del producto |
6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one |
Fórmula molecular |
C23H24FNO4 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
6-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one |
InChI |
InChI=1S/C23H24FNO4/c1-25-21-5-3-16(11-17(21)4-6-22(25)26)15-29-20-13-18(12-19(24)14-20)23(27-2)7-9-28-10-8-23/h3-6,11-14H,7-10,15H2,1-2H3 |
Clave InChI |
SLZBEPLWGGRZAY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F |
SMILES canónico |
CN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F |
Otros números CAS |
140841-32-3 |
Sinónimos |
6-((3-fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-methylquinol-2-one ICI D2138 ICI-D2138 ZD 2138 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



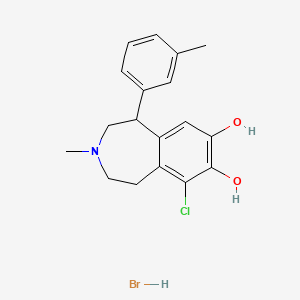
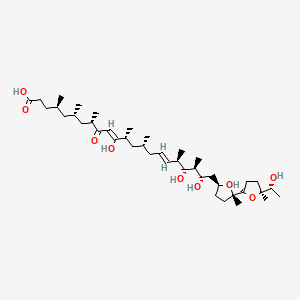
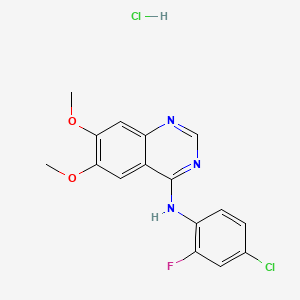
![N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1663698.png)
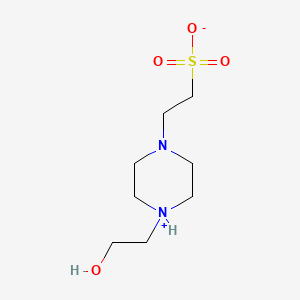
![1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine](/img/structure/B1663702.png)
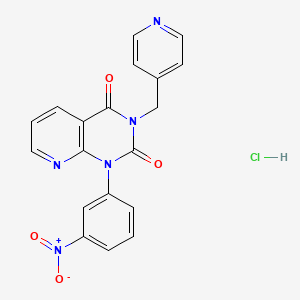
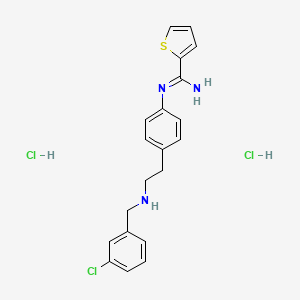
![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)
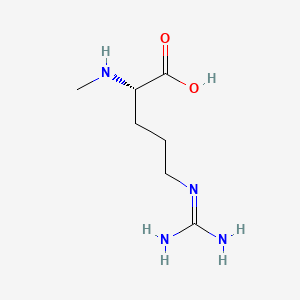
![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)
